2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
The compound “2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic compound . Pyrimidines are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of organolithium reagents . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be investigated using computational tools . These tools can help identify their molecular and electronic behavior. The introduction of a thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Chemical Reactions Analysis
The chemical reactions involving pyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Scientific Research Applications
Synthetic Applications
Research into heteroaromatic compounds, including triazoles and pyrimidines, has demonstrated their synthetic utility for constructing complex molecular structures. For example, the synthesis of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines and related heterocycles has been achieved through reactions involving active methylene nitriles and 3-azido-2-substituted thiophenes. These methodologies highlight the potential of utilizing compounds like 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine for the construction of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science (Westerlund, 1980).
Biological Activities
Compounds within this chemical family have been evaluated for their antimicrobial activities, providing a basis for the development of new therapeutic agents. For instance, novel thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the potential of such compounds in drug discovery and development processes (Bhuiyan et al., 2006). This suggests that derivatives of this compound could be explored for similar biological applications.
Optical and Electronic Properties
The study of thiopyrimidine derivatives has also extended into the investigation of their optical and electronic properties. For example, the exploration of thiopyrimidine derivatives for nonlinear optics (NLO) applications highlights the potential of these compounds in fields such as photonics and optoelectronics (Hussain et al., 2020). Such studies underscore the versatility of triazole and pyrimidine derivatives in contributing to advancements in technology and materials science.
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological system they interact with. For example, an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-2-23-17-21-20-15(13-24-16-18-10-6-11-19-16)22(17)12-9-14-7-4-3-5-8-14/h3-8,10-11H,2,9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKDPIQPQUIDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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